molecular formula C19H22N4O4S B2707455 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide CAS No. 900010-10-8

2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide

Cat. No.: B2707455
CAS No.: 900010-10-8
M. Wt: 402.47
InChI Key: OEQJEFIXCATOJW-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide, supplied for use in scientific research and development. The compound is also known by its CAS Registry Number 900010-10-8 and the supplier code VU0498255-1 . It has a molecular formula of C 19 H 22 N 4 O 4 S and a molecular weight of 402.47 g/mol . Its exact mass is 402.13617637 g/mol, and it features a topological polar surface area of 122 Ų . The compound's structure includes a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and a 2-oxoacetamide moiety linked to a 4-hydroxypiperidine ring. This complex structure makes it a valuable intermediate or investigational agent in various chemical and pharmacological research areas, including medicinal chemistry and drug discovery. Researchers can utilize this compound for developing new biologically active molecules, studying structure-activity relationships (SAR), or screening for novel therapeutic targets. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-27-14-4-2-12(3-5-14)23-17(15-10-28-11-16(15)21-23)20-18(25)19(26)22-8-6-13(24)7-9-22/h2-5,13,24H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQJEFIXCATOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the reaction of 4-hydroxypiperidine with suitable reagents under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenyl derivatives.

    Construction of the Thienopyrazole Moiety: This is a crucial step that requires specific conditions to form the thienopyrazole ring system.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to piperidine and thieno[3,4-c]pyrazole moieties, which are known for their diverse biological activities. Its synthesis involves the combination of these pharmacologically relevant groups, making it a candidate for drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring and subsequent modifications to introduce the thieno[3,4-c]pyrazole and methoxyphenyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm its structure and purity.

Research indicates that compounds similar to 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide exhibit a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that derivatives of piperidine and thieno[3,4-c]pyrazole possess significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The compound's structural features may enhance its interaction with bacterial targets, leading to effective inhibition.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound could act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This positions it as a potential candidate for treating inflammatory diseases.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how small molecules, like this compound, bind to target proteins.

Binding Affinity Analysis

Docking studies have shown favorable binding affinities with various biological targets. The interactions at the molecular level provide insights into the compound's mechanism of action and guide further optimization for enhanced efficacy.

Case Studies and Research Findings

Several case studies have been documented that highlight the applications of similar compounds in drug discovery:

StudyFindings
Braz. J. Pharm. Sci., 2020Synthesis of piperidine derivatives showed moderate antibacterial activity; docking studies indicated strong interactions with BSA (bovine serum albumin).
Orient J Chem., 2024New oxadiazole derivatives demonstrated antibacterial efficacy and good molecular docking results against E. coli and S. aureus.

Mechanism of Action

The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following structurally related compounds have been synthesized and characterized, providing insights into the role of substituents on biological activity and physicochemical properties:

Table 1: Structural Comparison of Analogues
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl, 4-hydroxypiperidinyl acetamide ~420 (estimated) Bicyclic core, polar hydroxyl group
TH9525 () Benzimidazolone 4-Methoxy-2-oxo-benzodiazolyl, 3-methoxy-4-methylphenyl ~450 (exact) Piperidine-carboxamide linkage, dual methoxy groups
Compound (MFCD07787734) Pyrazole 4-Fluorophenyl, 4-methylphenyl ~405 (exact) Hydrazino-oxoacetamide, fluorinated aryl group
Compound (SD06) Pyrazole-Pyrimidine 4-Chlorophenyl, hydroxypiperidinyl ~404 (exact) Chlorophenyl substituent, pyrimidine heterocycle
V21 () Oxazepane-Oxadiazole 4-Hydroxy-3-methoxyphenyl, pyridyl-oxadiazole ~520 (estimated) Tris-heterocyclic system, sulfur linkage

Substituent Effects on Pharmacological Properties

  • Aryl Group Modifications :

    • The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing) in , which may alter binding affinity to hydrophobic pockets in target proteins .
    • Chlorophenyl substituents () enhance lipophilicity and may improve membrane permeability but increase metabolic stability risks .
  • Side Chain Variations :

    • The 4-hydroxypiperidinyl group in the target compound provides a polar site for solubility, whereas hydroxyacetyl () or carboxamide () side chains balance hydrophilicity and conformational flexibility .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy :

    • All compounds exhibit strong carbonyl (C=O) stretches near 1600–1700 cm⁻¹, consistent with oxoacetamide and carboxamide functionalities .
    • Hydroxyl groups (e.g., 4-hydroxypiperidine in the target compound) show broad O–H stretches at ~3200–3500 cm⁻¹ .
  • NMR Analysis: Piperidine protons in the target compound and TH9523 () resonate at δ 2.3–4.0 ppm, while aromatic protons in thienopyrazole or pyrimidine systems appear downfield (δ 6.8–8.7 ppm) due to deshielding effects .

Implications for Drug Design

The target compound’s unique thienopyrazole-piperidine hybrid structure positions it as a promising candidate for targeting enzymes or receptors requiring dual hydrophobic and polar interactions. Comparisons with analogues suggest:

  • Fluorophenyl groups () may improve metabolic stability but reduce solubility.
  • Chlorophenyl substituents () enhance potency but risk off-target toxicity.

Further studies should prioritize in vitro activity assays and ADMET profiling to validate these hypotheses.

Biological Activity

The compound 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide , known by its CAS number 1142205-76-2, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N2O5C_{16}H_{22}N_{2}O_{5}, with a molecular weight of approximately 322.36 g/mol. The structural representation includes a hydroxypiperidine moiety and a thieno[3,4-c]pyrazole ring, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antineoplastic Activity : Preliminary studies suggest that derivatives of thienopyrazoles can inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown efficacy against various cancer cell lines, including TK-10 and HT-29 cells .
  • Antimicrobial Properties : Some thieno[3,4-c]pyrazole derivatives have demonstrated antimicrobial effects. The presence of the methoxyphenyl group may enhance this activity by affecting membrane permeability or inhibiting specific metabolic pathways in bacteria .

Case Studies

  • Anticancer Activity : In a study evaluating the effects of thieno[3,4-c]pyrazole derivatives on cancer cells, significant cytotoxicity was observed at concentrations as low as 10μg/mL10\mu g/mL. The study noted that the compound induced apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Effects : Another investigation highlighted the antimicrobial potential of related compounds against Staphylococcus aureus and Escherichia coli, noting a minimum inhibitory concentration (MIC) of 50μg/mL50\mu g/mL for effective inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and thienopyrazole rings can significantly influence biological activity. For example:

  • Substituting different groups on the methoxyphenyl ring has been shown to enhance antitumor activity.
  • Hydroxylation at specific positions on the piperidine ring increases solubility and bioavailability, which are crucial for therapeutic efficacy .

Data Tables

Biological ActivityObserved EffectConcentrationReference
AnticancerInduced apoptosis in TK-10 cells10 µg/mL
AntimicrobialInhibition of E. coli50 µg/mL
CytotoxicitySignificant at higher doses>100 µg/mL

Q & A

Q. How can stability studies evaluate the compound’s degradation under physiological conditions?

  • Methodology : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS and compare to accelerated stability data (40°C/75% RH). Identify hydrolytically labile sites (e.g., ester or amide bonds) for structural stabilization .

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